(±)-Jasmonic acid-d5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C12H18O3 |

|---|---|

分子量 |

215.30 g/mol |

IUPAC 名称 |

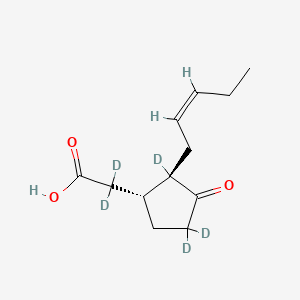

2,2-dideuterio-2-[(1R,2R)-2,4,4-trideuterio-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1/i7D2,8D2,10D |

InChI 键 |

ZNJFBWYDHIGLCU-KNXOACQLSA-N |

手性 SMILES |

[2H][C@]1([C@H](CC(C1=O)([2H])[2H])C([2H])([2H])C(=O)O)C/C=C\CC |

规范 SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

(±)-Jasmonic acid-d5 chemical properties and stability

An In-depth Technical Guide on (±)-Jasmonic acid-d5: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterium-labeled form of (±)-Jasmonic acid, a plant hormone pivotal in regulating growth, development, and responses to stress.[1][2][3] Due to its structural similarity to endogenous jasmonic acid, the deuterated analog serves as an ideal internal standard for accurate quantification in complex biological matrices using mass spectrometry techniques.[4][5][6] This guide provides a comprehensive overview of the chemical properties, stability, and experimental applications of this compound, with a focus on its role in analytical chemistry and its connection to the broader jasmonate signaling pathway.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| Formal Name | 3-oxo-2-(2Z)2-penten-1-yl-cyclopentane-2,4,4-d3-acetic-2,2-d2 acid[4][5] |

| CAS Number | 2750534-78-0[4][5], 1821807-88-8[1][7] |

| Molecular Formula | C₁₂H₁₃D₅O₃[4][5] |

| Formula Weight | 215.3[4][5] |

| Purity | ≥99% deuterated forms (d₁-d₅)[4][5] |

| Appearance | Colorless to Pale Yellow Oil / Liquid[1][7] |

| Formulation | Commonly supplied as a solution in methyl acetate or as a neat oil.[4][5][7] |

| Solubility | Slightly soluble in Chloroform and Methanol.[4][5][7] |

Stability and Storage

Proper storage is critical to maintain the integrity and shelf-life of this compound. The following table outlines the recommended conditions for storage and handling.

| Condition | Recommendation |

| Storage Temperature | -20°C is the standard recommended storage temperature.[1][4][5] |

| Long-term Stability | Stable for at least 2 years when stored at -20°C as supplied.[4] A powder form may be stable for 3 years at -20°C.[1] |

| Solution Stability | Once in solvent, stability is reduced. For example, 6 months at -80°C and 1 month at -20°C.[1][8] |

| Shipping Conditions | Typically shipped at room temperature for domestic transit, though this may vary.[4] |

| Special Handling | The compound is light-sensitive and should be protected from light during storage and handling.[1][7] It is considered chemically stable, and hazardous polymerization will not occur.[9] |

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the precise quantification of endogenous jasmonic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][5][6]

Principle of Use as an Internal Standard

The use of a stable isotope-labeled internal standard is a robust analytical technique. Deuterated standards like this compound are ideal because they share nearly identical physicochemical properties with their endogenous, non-labeled counterparts.[6] They co-elute during chromatography but are distinguished by their difference in mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of analyte loss during sample extraction and purification, as well as variations in instrument response (matrix effects), leading to highly accurate and precise quantification.[6]

General Experimental Workflow: LC-MS/MS Quantification

A typical workflow for the quantification of jasmonic acid using this compound involves the following steps:

-

Sample Preparation : A known amount of this compound is spiked into the biological sample (e.g., plant tissue homogenate) at the very beginning of the extraction process.

-

Extraction : Phytohormones, including jasmonic acid and the internal standard, are extracted from the matrix, often using a solvent like methanol or an ethyl acetate partition.

-

Purification : The extract may be purified using Solid Phase Extraction (SPE) to remove interfering substances and enrich the analytes of interest.[10]

-

LC Separation : The purified extract is injected into an LC system, typically a reverse-phase column, to separate jasmonic acid from other metabolites.

-

MS/MS Detection : The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM).[6] Specific precursor-to-product ion transitions for both endogenous jasmonic acid (e.g., m/z 209 → 59) and this compound are monitored.[10] The transitions for the deuterated standard will be higher by 5 mass units.

-

Quantification : The peak area ratio of the endogenous analyte to the internal standard is calculated and compared to a calibration curve to determine the absolute concentration of jasmonic acid in the original sample.

Caption: Experimental workflow for jasmonic acid quantification.

Role in Biological Systems: The Jasmonate Signaling Pathway

While this compound is a synthetic tool, its utility is derived from the crucial biological role of jasmonic acid. Jasmonates are key signaling molecules in plants, mediating defense against insects and pathogens and regulating various developmental processes.[3][11][12][13] Understanding this pathway is essential for researchers studying plant physiology and stress responses.

The biosynthesis of jasmonic acid begins with α-linolenic acid released from chloroplast membranes.[11][14] A series of enzymatic reactions involving Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC) converts it to an intermediate, 12-oxo-phytodienoic acid (OPDA).[11][15] OPDA is then transported to the peroxisome, where it is reduced and undergoes β-oxidation to yield jasmonic acid (JA).[11]

For signaling, JA is typically conjugated to the amino acid isoleucine to form the biologically active hormone, jasmonoyl-isoleucine (JA-Ile).[16] JA-Ile acts as a molecular "glue" between the F-box protein COI1 (the receptor) and JAZ (Jasmonate-ZIM Domain) repressor proteins.[14][16] This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[12] The removal of JAZ repressors liberates transcription factors, such as MYC2, allowing them to activate the expression of a wide array of jasmonate-responsive genes that execute the defense or developmental program.[12][14]

Caption: Simplified jasmonic acid biosynthesis and signaling pathway.

References

- 1. Jasmonic acid-d5 I CAS#: 1821807-88-8 I plant growth regulator I InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Jasmonic acid - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS 2750534-78-0 | Cayman Chemical | Biomol.com [biomol.com]

- 6. benchchem.com [benchchem.com]

- 7. Jasmonic Acid-d5 (Mixture of Diastereomers, (-)-trans major) CAS#: 1821807-88-8 [amp.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

A Technical Guide to the Synthesis and Isotopic Purity of (±)-Jasmonic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity of (±)-Jasmonic acid-d5, a crucial internal standard for the accurate quantification of jasmonic acid in various biological matrices. This document details the synthetic methodologies, presents quantitative data on isotopic purity, and outlines the analytical techniques used for its characterization, serving as a valuable resource for researchers in plant biology, analytical chemistry, and drug development.

Introduction to this compound

This compound is the deuterated form of (±)-jasmonic acid, a plant hormone involved in a wide range of physiological processes, including growth, development, and defense responses.[1][2] Due to its structural similarity and co-elution with the endogenous analyte, coupled with its distinct mass difference, this compound is an ideal internal standard for mass spectrometry-based quantification methods.[3][4] The use of such a standard is critical for correcting for analyte loss during sample preparation and variations in instrument response, ensuring accurate and precise measurements.[3]

Commercially available this compound is typically a mixture of deuterated forms (d1-d5), with a total deuteration of ≥99%.[1][2] The formal name for this compound is 3-oxo-2-((Z)-pent-2-en-1-yl)cyclopentane-2,4,4-d3-acetic-2,2-d2 acid.

Synthesis of this compound

The synthesis of deuterated jasmonates, including this compound, is often achieved through the modification of commercially available methyl jasmonate.[5] A common and convenient method involves a base-catalyzed proton/deuterium exchange reaction.[5] This approach leverages the acidity of the protons alpha to the carbonyl groups in the jasmonate structure.

General Synthetic Pathway

The synthesis of this compound can be conceptualized as a two-stage process starting from (±)-methyl jasmonate. The first stage involves the deuteration of the methyl ester, followed by hydrolysis to the free acid.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Base-Catalyzed Deuteration of (±)-Methyl Jasmonate

The following is a representative protocol based on the principles of base-catalyzed deuterium exchange for the synthesis of deuterated jasmonates.[5][6][7]

Materials:

-

(±)-Methyl jasmonate

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium metal (or other suitable base like sodium deuteroxide)

-

Anhydrous diethyl ether (or other suitable organic solvent)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Hydrochloric acid (for neutralization)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of Sodium Deuteroxide Solution: Carefully add a small, freshly cut piece of sodium metal to deuterium oxide (D₂O) in an ice bath to prepare a solution of sodium deuteroxide (NaOD) in D₂O. Caution: This reaction is exothermic and produces flammable hydrogen gas.

-

Deuterium Exchange: Dissolve (±)-methyl jasmonate in the prepared NaOD/D₂O solution. The mixture is then stirred at room temperature for a period sufficient to allow for the exchange of the acidic protons with deuterium. The reaction progress can be monitored by mass spectrometry to determine the extent of deuteration.

-

Work-up: After the desired level of deuteration is achieved, the reaction mixture is neutralized with hydrochloric acid. The aqueous solution is then extracted multiple times with diethyl ether.

-

Purification of Deuterated Methyl Jasmonate: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the deuterated methyl jasmonate.

-

Hydrolysis to this compound: The resulting deuterated methyl jasmonate is then hydrolyzed to the free acid using a suitable base such as lithium hydroxide in a mixture of water and an organic solvent (e.g., tetrahydrofuran).

-

Final Purification: After acidification of the reaction mixture, the this compound is extracted with an organic solvent, dried, and the solvent is evaporated. Further purification can be achieved by chromatography if necessary.

Isotopic Purity and Data Presentation

The isotopic purity of this compound is a critical parameter for its use as an internal standard. It is typically determined by mass spectrometry, which allows for the quantification of the relative abundance of each isotopologue (d0 to d5).[8]

Isotopic Distribution Data

The following table summarizes a typical isotopic distribution for a commercially available this compound standard.

| Isotopologue | Mass Shift | Relative Abundance (%) |

| d0 (unlabeled) | +0 | < 0.1 |

| d1 | +1 | ~0.5 |

| d2 | +2 | ~2.0 |

| d3 | +3 | ~15.0 |

| d4 | +4 | ~35.0 |

| d5 | +5 | > 47.4 |

| Total Deuterated | ≥ 99.9% |

Note: The exact distribution may vary slightly between batches.

Analytical Workflow for Isotopic Purity Determination

The determination of the isotopic distribution is a key quality control step. The general workflow for this analysis is outlined below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to (±)-Jasmonic acid-d5: Application in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (±)-Jasmonic acid-d5, a deuterated internal standard crucial for the accurate quantification of jasmonic acid. This document outlines its chemical properties, lists key suppliers, and details its application in quantitative analysis. Furthermore, it delves into the biological context of jasmonic acid by providing an overview of its biosynthesis and signaling pathways, visualized through detailed diagrams.

Core Compound Information

This compound is a synthetic, isotopically labeled form of jasmonic acid, a vital plant hormone involved in a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses. Its deuteration makes it an ideal internal standard for mass spectrometry-based quantification methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring high accuracy and precision in experimental results.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2750534-78-0[1][2] |

| Formal Name | 3-oxo-2-(2Z)2-penten-1-yl-cyclopentane-2,4,4-d3-acetic-2,2-d2 acid[1][2] |

| Molecular Formula | C₁₂H₁₃D₅O₃[1][2] |

| Formula Weight | 215.3 g/mol [1][2] |

| Purity | Typically >99% deuterated forms (d1-d5)[1] |

| Formulation | Often supplied as a solution in methyl acetate[1] |

| Solubility | Slightly soluble in chloroform and methanol[1] |

| Intended Use | Internal standard for the quantification of jasmonic acid by GC- or LC-MS[1] |

Supplier Information

A number of reputable chemical suppliers offer this compound for research purposes. The following table summarizes some of the key suppliers and their typical product offerings.

| Supplier | Product Name | Typical Formulation |

| Cayman Chemical | This compound | A solution in methyl acetate |

| MedchemExpress | This compound | Liquid |

| Biomol | This compound | A solution in methyl acetate |

| CP Lab Safety | This compound | 1 mg |

Experimental Protocols: Quantification of Jasmonic Acid

The primary application of this compound is as an internal standard in the quantitative analysis of endogenous jasmonic acid from biological samples. The addition of a known amount of the deuterated standard at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and purification, as well as variations in instrument response.

General Workflow for Jasmonate Quantification

A generalized workflow for the quantification of jasmonic acid using this compound as an internal standard is presented below. This workflow is applicable to both LC-MS and GC-MS analysis, with specific instrument parameters varying depending on the chosen technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective method for the quantification of phytohormones. The following provides a general protocol for the analysis of jasmonic acid using this compound.

1. Sample Preparation:

-

Homogenization: Flash-freeze the biological sample (e.g., 50-100 mg of plant tissue) in liquid nitrogen and grind to a fine powder.

-

Spiking: Add a known amount of this compound solution to the homogenized sample.

-

Extraction: Add a suitable extraction solvent (e.g., 80% methanol) and vortex thoroughly. Incubate at 4°C with shaking.

-

Centrifugation: Centrifuge the sample to pellet cellular debris.

-

Purification (Optional but Recommended): Use solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous jasmonic acid and the deuterated internal standard.

3. Data Analysis:

-

Calculate the peak area ratio of the endogenous jasmonic acid to the this compound internal standard.

-

Quantify the amount of jasmonic acid in the original sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled jasmonic acid.

Biological Context: Jasmonic Acid Biosynthesis and Signaling

A comprehensive understanding of the biological roles of jasmonic acid is essential for researchers in this field. The following diagrams illustrate the key pathways involved in its synthesis and signaling.

Jasmonic Acid Biosynthesis Pathway

Jasmonic acid is synthesized from α-linolenic acid through a series of enzymatic reactions that occur in the chloroplast and peroxisome.

References

The Biological Activity of Deuterium-Labeled Jasmonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of deuterium-labeled jasmonic acid (JA). It is intended for researchers, scientists, and professionals in drug development who utilize isotopic labeling to study signaling pathways, quantify endogenous hormones, and develop novel therapeutic agents. This guide details the synthesis, experimental application, and biological implications of deuterium substitution in jasmonic acid, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to Jasmonic Acid and Isotopic Labeling

Jasmonic acid, a lipid-derived hormone, is a critical signaling molecule in plants, regulating a wide array of developmental processes and defense responses against biotic and abiotic stresses.[1] Its derivatives, collectively known as jasmonates, are central to a signaling cascade that has been extensively studied. In metabolic research and analytical chemistry, stable isotope-labeled compounds, such as deuterium-labeled jasmonic acid, are invaluable tools for the accurate quantification of their endogenous counterparts.[2] The substitution of hydrogen with its heavier isotope, deuterium, provides a mass shift detectable by mass spectrometry, allowing for its use as an internal standard.[2]

A fundamental assumption in the use of deuterated standards is that their chemical and biological activities are nearly identical to the native compounds. This guide examines the basis for this assumption in the context of jasmonic acid, exploring the potential for kinetic isotope effects and presenting the available evidence on the biological activity of deuterium-labeled JA.

Physicochemical and Biological Properties

The primary distinction between jasmonic acid and its deuterated analogues lies in their molecular weight, a consequence of the isotopic substitution. This mass difference is the cornerstone of its utility in mass spectrometry-based quantification.[2] While chemically very similar, the increased mass of deuterium can, in some instances, lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered.[3][4] KIEs are most pronounced when the cleavage of a carbon-hydrogen bond is the rate-limiting step of a reaction.[3][4]

For jasmonic acid, its biological activity is initiated by binding to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1), as part of a co-receptor complex with JAZ proteins.[1] This binding is a non-covalent interaction and does not typically involve the breaking of C-H bonds as the rate-determining step. Therefore, the kinetic isotope effect on the binding affinity of deuterium-labeled JA to its receptor is expected to be negligible. This theoretical premise is supported by the widespread and successful use of deuterated jasmonic acid as an internal standard for accurate quantification, which presupposes that it mimics the behavior of the endogenous hormone during extraction and analysis.

Furthermore, experimental evidence suggests that the biological activity of deuterated JA is comparable to its unlabeled counterpart. For instance, one study demonstrated that the application of deuterated JA to barley leaves did not induce the endogenous synthesis of jasmonic acid, indicating that the signaling pathway was not differentially activated in a way that would trigger a feedback loop on its own biosynthesis.[5]

Quantitative Data

The majority of quantitative data available for deuterium-labeled jasmonic acid pertains to its application in analytical methodologies, specifically for isotope dilution mass spectrometry. These methods consistently demonstrate high accuracy and precision, reinforcing the principle that the deuterated standard behaves similarly to the endogenous analyte during sample processing and analysis.

Table 1: Performance Characteristics of Deuterated Jasmonic Acid as an Internal Standard in LC-MS/MS Analysis

| Parameter | Representative Value | Reference |

| Recovery | 85-115% | [2] |

| Matrix Effect (Ion Suppression/Enhancement) | 80-120% | [2] |

| Linearity (R²) | >0.99 | [2] |

| Limit of Detection (LOD) | ~100 amol (instrument) | [2] |

| Limit of Quantification (LOQ) | ~5-20 fmol/g FW (method) | [2] |

Jasmonic Acid Signaling Pathway

Jasmonic acid signaling is initiated by the binding of its biologically active form, jasmonoyl-isoleucine (JA-Ile), to the COI1 receptor.[1] This interaction leads to the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[1] The degradation of JAZ proteins releases transcription factors, primarily MYC2, which then activate the expression of jasmonate-responsive genes, leading to various physiological responses.[1]

Experimental Protocols

Synthesis of Deuterium-Labeled Jasmonic Acid

The synthesis of deuterated jasmonic acid can be achieved through methods such as base-catalyzed proton/deuterium exchange or Wittig reactions using deuterated reagents.[2] A common method involves the modification of commercially available methyl jasmonate.[2]

Protocol for Synthesis via Base-Catalyzed H/D Exchange:

-

Dissolution: Dissolve methyl jasmonate in a deuterated solvent such as methanol-d4 (MeOD).

-

Base Catalyst: Add a catalytic amount of a strong base, for example, sodium methoxide (NaOMe).

-

Exchange Reaction: Stir the reaction mixture at room temperature. The base will facilitate the exchange of protons at the alpha-carbons to the ketone and ester functionalities with deuterium from the solvent.

-

Monitoring: Monitor the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the extent of deuteration.

-

Quenching: Once the desired level of deuteration is achieved, neutralize the reaction with an acid (e.g., DCl in D₂O).

-

Extraction: Extract the deuterated methyl jasmonate using an organic solvent like diethyl ether.

-

Purification: Purify the product using column chromatography.

-

Hydrolysis (optional): If deuterated jasmonic acid is required, the methyl ester can be hydrolyzed using a base (e.g., NaOH in H₂O) followed by acidification to yield the free acid.

Quantification of Endogenous Jasmonic Acid using Deuterated Standards

This protocol outlines the use of deuterium-labeled JA as an internal standard for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Protocol:

-

Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Internal Standard Spiking: To a known amount of tissue, add a precise amount of deuterium-labeled jasmonic acid solution.

-

Extraction: Add an appropriate extraction solvent (e.g., 80% methanol) and incubate with shaking.

-

Centrifugation: Centrifuge to pellet debris and collect the supernatant.

-

Purification: Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

-

LC-MS/MS Analysis: Analyze the purified extract using LC-MS/MS, monitoring for the specific mass transitions of both endogenous and deuterated jasmonic acid.

-

Data Analysis: Calculate the peak area ratio of the endogenous analyte to the deuterated internal standard.

-

Quantification: Determine the concentration of endogenous jasmonic acid by comparing the peak area ratio to a standard curve generated with known concentrations of unlabeled JA and a fixed concentration of the deuterated standard.

Jasmonic Acid Bioassay: Root Growth Inhibition in Arabidopsis thaliana

This bioassay is a classic method to assess the biological activity of jasmonates.

-

Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium containing 1% sucrose and 1% agar. After autoclaving and cooling, add methyl jasmonate (or jasmonic acid) to the desired concentrations (e.g., 0, 10, 50 µM).

-

Plating: Pour the media into square petri dishes.

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them in a line on the surface of the agar.

-

Incubation: Place the plates vertically in a growth chamber.

-

Measurement: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

-

Data Analysis: Compare the root lengths of seedlings grown on media with different concentrations of jasmonate to the control. A dose-dependent inhibition of root growth indicates biological activity.

Analysis of JA-Responsive Gene Expression by qRT-PCR

This protocol measures the change in transcript levels of JA-responsive marker genes.

Detailed Protocol:

-

Plant Treatment: Treat plants with jasmonic acid or a mock control.

-

RNA Extraction: Harvest tissue at different time points and extract total RNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

-

qRT-PCR: Perform quantitative real-time PCR using the cDNA, primers for JA-responsive marker genes (e.g., VSP2, PDF1.2), and a reference gene.

-

Data Analysis: Calculate the relative expression levels of the target genes, normalized to the reference gene, to determine the fold-change in expression upon JA treatment.

Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

This assay is used to study the JA-dependent interaction between the COI1 receptor and JAZ repressor proteins.

-

Plasmid Construction: Clone the coding sequences of COI1 into a bait vector (e.g., pGBKT7) and JAZ into a prey vector (e.g., pGADT7).

-

Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.

-

Selection and Interaction Assay: Plate the transformed yeast on selective media lacking specific nutrients to select for yeast containing both plasmids. To test for the interaction, plate the yeast on a more stringent selective medium (e.g., lacking histidine and adenine) and supplement with jasmonoyl-isoleucine (or coronatine, a JA-Ile mimic).

-

Observation: Growth on the stringent selective medium in the presence of JA-Ile indicates a positive interaction between COI1 and the JAZ protein.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

Understanding jasmonic acid biosynthesis and signaling pathways

A Technical Guide for Researchers and Drug Development Professionals

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are a class of lipid-derived phytohormones that play a central role in regulating plant growth, development, and, most notably, defense responses against a wide array of biotic and abiotic stresses. Understanding the intricate pathways of JA biosynthesis and signaling is paramount for developing novel strategies in crop protection and for the discovery of new therapeutic agents that can modulate these pathways. This in-depth technical guide provides a comprehensive overview of the core molecular mechanisms, presents quantitative data for key processes, and details essential experimental protocols for studying this vital signaling molecule.

Jasmonic Acid Biosynthesis: A Multi-Organelle Pathway

The biosynthesis of jasmonic acid is a well-orchestrated process that begins in the chloroplasts and concludes in the peroxisomes. The primary precursor for JA is α-linolenic acid, which is released from chloroplast membranes.

The key enzymatic steps are as follows:

-

Lipoxygenase (LOX): In the chloroplast, 13-lipoxygenases (13-LOXs) catalyze the addition of molecular oxygen to α-linolenic acid, forming (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[1][2]

-

Allene Oxide Synthase (AOS): The 13-HPOT is then rapidly converted to an unstable allene oxide by allene oxide synthase (AOS), a member of the CYP74A family of cytochrome P450 enzymes.[1][3]

-

Allene Oxide Cyclase (AOC): Allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form the first cyclopentenone intermediate, (9S,13S)-12-oxo-phytodienoic acid (OPDA).[4][5]

-

OPDA Reductase 3 (OPR3): OPDA is then transported to the peroxisome where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[6][7]

-

β-Oxidation: Finally, a series of three cycles of β-oxidation shortens the carboxylic acid side chain of OPC-8:0 to produce (+)-7-iso-jasmonic acid.

The Core Jasmonate Signaling Pathway

The perception and transduction of the jasmonate signal are mediated by a well-defined molecular cascade that leads to the transcriptional reprogramming of the cell. The bioactive form of jasmonate is jasmonoyl-isoleucine (JA-Ile), an amino acid conjugate of JA.

The central components of the signaling pathway are:

-

CORONATINE INSENSITIVE 1 (COI1): An F-box protein that is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1. COI1 acts as the receptor for JA-Ile.

-

JASMONATE ZIM-DOMAIN (JAZ) Proteins: A family of repressor proteins that, in the absence of JA-Ile, bind to and inhibit the activity of transcription factors.

-

MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of JA-responsive genes.

The signaling cascade proceeds as follows:

-

JA-Ile Perception: In the presence of JA-Ile, a co-receptor complex is formed between COI1 and a JAZ protein, with JA-Ile acting as a "molecular glue".

-

JAZ Degradation: The formation of the COI1-JAZ-JA-Ile complex targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.

-

Transcriptional Activation: The degradation of JAZ repressors releases the transcription factor MYC2, which can then activate the expression of a wide range of downstream JA-responsive genes, including those involved in defense, secondary metabolite biosynthesis, and developmental processes.

Quantitative Data Summary

The following tables summarize key quantitative parameters in jasmonic acid biosynthesis and signaling, providing a valuable resource for computational modeling and experimental design.

Table 1: Kinetic Parameters of Key Jasmonic Acid Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/mg protein/min) |

| OPR3 | Arabidopsis thaliana | (9S,13S)-12-oxo-phytodienoic acid | 35 | 3222[6][8] |

| OPR3 | Zea mays | 12-oxo-phytodienoic acid | 190 | Not reported[7] |

| LOX2 | Arabidopsis thaliana | α-Linolenic Acid | Not reported due to cooperativity | Not reported due to cooperativity[9] |

| LOX | Soybean | Linoleic Acid | 20.4 | 0.0083 (nmol HPODs/mg)[10] |

Table 2: Binding Affinities in the Jasmonate Signaling Pathway

| Interacting Proteins | Method | Kd (nM) |

| COI1-JAZ1 | Saturation Binding (3H-coronatine) | 48 |

| COI1-JAZ6 | Saturation Binding (3H-coronatine) | 68 |

| JAZ-MYC3 | Molecular Dynamics Simulations | Significant differences in binding energy observed[11] |

Table 3: Quantitative Analysis of Jasmonates in Arabidopsis thaliana Leaves

| Compound | Condition | Tissue | Concentration (pmol/g FW) |

| Jasmonic Acid (JA) | Unwounded | Leaf | 7-33[12] |

| Jasmonic Acid (JA) | Wounded (30s) | Leaf | ~150[12] |

| Jasmonic Acid (JA) | Wounded (2h) | Leaf | ~2500[13] |

| Jasmonoyl-isoleucine (JA-Ile) | Unwounded | Leaf | ~10[13] |

| Jasmonoyl-isoleucine (JA-Ile) | Wounded (2h) | Leaf | ~1800[13] |

| 12-oxo-phytodienoic acid (OPDA) | Unwounded | Leaf | ~100[13] |

| 12-oxo-phytodienoic acid (OPDA) | Wounded (2h) | Leaf | ~400[13] |

Table 4: Fold Change in Gene Expression of Jasmonate-Responsive Genes in Arabidopsis thaliana after Methyl Jasmonate (MeJA) Treatment

| Gene | Treatment | Fold Change |

| MYC2 | 100 µM MeJA (0.5h) | ~16[14] |

| JAZ1 | 50 µM MeJA (24h) | Increased expression[15] |

| JAZ7 | Wounding | Increased expression[16] |

| JAZ10 | MeJA | Increased expression[17] |

| PDF1.2 | 50 µM MeJA (24h) | ~250 (in jamx3 mutant)[18] |

| VSP2 | 50 µM MeJA (24h) | ~1500 (in jamx3 mutant)[18] |

| OPR3 | Wounding | Increased expression[16] |

| AOS | Wounding | Increased expression[19] |

| LOX2 | MeJA | Increased expression[20] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate jasmonic acid biosynthesis and signaling.

Quantification of Jasmonates by Solid-Phase Extraction (SPE) and LC-MS/MS

Materials:

-

Plant tissue (50-100 mg)

-

Liquid nitrogen

-

Mortar and pestle

-

Microcentrifuge tubes

-

80% (v/v) aqueous methanol

-

Deuterated internal standards (e.g., d2-JA, d2-JA-Ile)

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Methanol

-

Ultrapure water

-

Nitrogen gas stream or vacuum concentrator

-

LC-MS/MS system

Protocol:

-

Flash-freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a microcentrifuge tube and add 1 mL of ice-cold 80% methanol containing deuterated internal standards.

-

Vortex thoroughly and incubate at 4°C for 30 minutes with gentle shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the supernatant from step 4 onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of ultrapure water to remove polar impurities.

-

Elute the jasmonates with 1 mL of 80% methanol into a clean collection tube.

-

Dry the eluate completely under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

Materials:

-

Y2H vectors (e.g., pGBKT7 for bait, pGADT7 for prey)

-

Competent yeast cells (e.g., AH109 or Y2HGold)

-

Plasmids containing the bait and prey proteins of interest

-

Yeast transformation reagents

-

Synthetic defined (SD) media with appropriate drop-out supplements

-

X-α-Gal for blue/white screening

-

ONPG (o-nitrophenyl-β-D-galactopyranoside) for quantitative β-galactosidase assay

Protocol:

-

Clone the coding sequences of the bait and prey proteins into the appropriate Y2H vectors (e.g., bait into the DNA-binding domain vector and prey into the activation domain vector).

-

Co-transform the bait and prey plasmids into a suitable yeast strain using a standard yeast transformation protocol (e.g., lithium acetate method).

-

Plate the transformed yeast cells on SD medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells that have taken up both plasmids. Incubate at 30°C for 2-4 days.

-

Replica-plate the colonies from the SD/-Trp/-Leu plates onto a selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and containing 3-amino-1,2,4-triazole (3-AT) to suppress auto-activation.

-

For a more stringent selection and visual confirmation of interaction, use plates also containing X-α-Gal. A positive interaction will result in yeast growth and the development of a blue color.

-

For a quantitative assessment of the interaction strength, perform a liquid β-galactosidase assay using ONPG as a substrate.

In-Gel Digestion and Mass Spectrometry for Protein Identification

Materials:

-

Excised protein band from a Coomassie-stained SDS-PAGE gel

-

Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

-

Reduction buffer (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

-

Alkylation buffer (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)

-

Trypsin solution (sequencing grade)

-

Peptide extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

-

LC-MS/MS system

Protocol:

-

Excise the protein band of interest from the SDS-PAGE gel using a clean scalpel.

-

Destain the gel piece by washing it with destaining solution until the Coomassie blue is removed.

-

Dehydrate the gel piece with acetonitrile.

-

Reduce the disulfide bonds in the protein by incubating the gel piece in reduction buffer at 56°C for 1 hour.

-

Alkylate the cysteine residues by incubating the gel piece in alkylation buffer in the dark at room temperature for 45 minutes.

-

Wash and dehydrate the gel piece.

-

Rehydrate the gel piece in trypsin solution and incubate overnight at 37°C for in-gel digestion.

-

Extract the resulting peptides from the gel piece using the peptide extraction buffer.

-

Dry the extracted peptides in a vacuum concentrator.

-

Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis and subsequent protein identification through database searching.[21]

This guide provides a foundational understanding of the core principles of jasmonic acid biosynthesis and signaling, supported by quantitative data and detailed experimental protocols. By leveraging this information, researchers and drug development professionals can further unravel the complexities of this vital plant signaling pathway and explore its potential for agricultural and therapeutic applications.

References

- 1. Tomato Allene Oxide Synthase and Fatty Acid Hydroperoxide Lyase, Two Cytochrome P450s Involved in Oxylipin Metabolism, Are Targeted to Different Membranes of Chloroplast Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allene oxide cyclase: a new enzyme in plant lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of the allene oxide cyclase in different organs and tissues of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 12-oxophytodienoate reductase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Multiomic analyses reveal key sectors of jasmonate-mediated defense responses in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 11. The Molecular Basis of JAZ-MYC Coupling, a Protein-Protein Interface Essential for Plant Response to Stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of Jasmonoyl-Isoleucine (JA-Ile)-Dependent JASMONATE ZIM-DOMAIN (JAZ) Genes in NaCl-Treated Arabidopsis thaliana Roots Can Occur at Very Low JA-Ile Levels and in the Absence of the JA/JA-Ile Transporter JAT1/AtABCG16 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. On the initiation of jasmonate biosynthesis in wounded leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Basic Helix-Loop-Helix Transcription Factors JASMONATE-ASSOCIATED MYC2-LIKE1 (JAM1), JAM2, and JAM3 Are Negative Regulators of Jasmonate Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. sites.duke.edu [sites.duke.edu]

- 21. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]

Role of jasmonic acid in plant stress response mechanisms

An In-depth Technical Guide to the Role of Jasmonic Acid in Plant Stress Response Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that are pivotal regulators of plant growth, development, and, most notably, defense responses.[1][2] Initially identified as stress-related hormones, JAs are now understood to be central signaling molecules that orchestrate complex transcriptional programs, enabling plants to adapt to a wide array of biotic and abiotic challenges.[3][4] When plants encounter stressors such as pathogen attacks, herbivory, drought, or salinity, they trigger a rapid accumulation of JAs.[1][5] This accumulation initiates a signaling cascade that modulates gene expression, leading to the production of defense compounds and other protective mechanisms.[6] This guide provides a comprehensive technical overview of the JA biosynthesis and signaling pathways, its role in mediating stress responses, its crosstalk with other hormonal pathways, and detailed protocols for key experimental analyses.

Jasmonic Acid Biosynthesis

The biosynthesis of jasmonic acid is a well-characterized enzymatic pathway, often referred to as the octadecanoid pathway, which begins in the chloroplasts and concludes in the peroxisomes.[7] The process starts with the release of α-linolenic acid (α-LeA) from plastid membranes by phospholipases.[7] This fatty acid is then converted through a series of enzymatic steps into the biologically active form, jasmonoyl-isoleucine (JA-Ile).[2]

The key enzymatic steps are:

-

Oxygenation: Lipoxygenase (LOX) incorporates molecular oxygen into α-linolenic acid to produce 13(S)-hydroperoxy linolenic acid (13-HPOT).[8]

-

Dehydration and Cyclization: Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) convert 13-HPOT into 12-oxophytodienoic acid (OPDA).[7][9]

-

Reduction and Beta-Oxidation: OPDA is transported into the peroxisome, where it is reduced by 12-oxophytodienoic acid reductase (OPR3). Following this, a series of three β-oxidation cycles shortens the carboxylic acid side chain to produce jasmonic acid.[7]

-

Conjugation: In the cytoplasm, the enzyme JASMONATE RESISTANT 1 (JAR1) conjugates JA with the amino acid isoleucine to form the bioactive compound (+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile), which is the active ligand for the JA receptor.[10]

Core Jasmonic Acid Signaling Pathway

The perception and transduction of the JA signal are mediated by a well-defined molecular mechanism centered around three core components: the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[5][11]

-

In the absence of stress (low JA-Ile levels): JAZ proteins act as transcriptional repressors.[10] They bind to and inhibit the activity of various transcription factors, including MYC2, preventing the expression of JA-responsive genes.[12][13] JAZ proteins recruit the corepressor TOPLESS (TPL) to further suppress gene transcription.[14]

-

In the presence of stress (high JA-Ile levels): The accumulation of JA-Ile promotes the formation of a co-receptor complex consisting of COI1 and a JAZ protein.[13] COI1 is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[2][12] The binding of JA-Ile to this complex targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[10][15] The degradation of JAZ repressors releases MYC2 and other transcription factors, allowing them to activate the transcription of downstream JA-responsive genes, which leads to the appropriate defense response.[10][13] This activation is often facilitated by the Mediator complex subunit MED25, which interacts with MYC2.[13][16]

Key Proteins in Jasmonic Acid Signaling

| Protein Family | Core Function | Mechanism of Action | Key Members |

| COI1 | JA-Ile Receptor | F-box protein component of the SCFCOI1 E3 ubiquitin ligase complex; binds JA-Ile and JAZ proteins to mediate JAZ degradation.[2][10] | COI1 |

| JAZ | Transcriptional Repressors | Contain a ZIM domain and a Jas domain; repress transcription factors (like MYC2) in the absence of JA-Ile; targeted for degradation upon JA-Ile perception.[10][12] | JAZ1-JAZ12 (in Arabidopsis) |

| MYC | Transcription Factors | Basic helix-loop-helix (bHLH) transcription factors; master regulators that activate downstream JA-responsive genes upon release from JAZ repression.[17][18] | MYC2, MYC3, MYC4 |

| JAR1 | JA-Amino Synthetase | Conjugates jasmonic acid to isoleucine to produce the bioactive JA-Ile molecule.[10] | JAR1 |

Role of Jasmonic Acid in Stress Responses

JAs are crucial for orchestrating plant defenses against a wide spectrum of biotic and abiotic stresses.[4][14]

Abiotic Stress

JA signaling is integral to plant tolerance to various abiotic stresses, including drought, salinity, heavy metal toxicity, and extreme temperatures.[3][14] Stress conditions typically lead to an increase in endogenous JA levels, which in turn activates protective mechanisms.[14]

-

Drought and Salinity: Under drought and salt stress, JA levels increase, leading to responses such as stomatal closure to reduce water loss and the accumulation of compatible solutes.[5][14] In Arabidopsis thaliana, endogenous JA content was observed to increase rapidly and transiently after drought stress.[14] Similarly, salt treatment increased JA content in tomato and potato plants.[14]

-

Heavy Metal Toxicity: JA can help mitigate the toxic effects of heavy metals by upregulating genes involved in detoxification and chelation.

-

Temperature Stress: The JA signaling pathway is involved in plant adaptation to both low and high-temperature stress, often by modulating the expression of heat-shock proteins and genes related to membrane fluidity.[4]

| Stress Type | Plant Species | Change in Endogenous JA/JA-Ile Level | Reference |

| Salinity | Arabidopsis thaliana | Increased | [14] |

| Salinity | Tomato (Lycopersicon esculentum) | Increased | [14] |

| Drought | Arabidopsis thaliana | Rapid, transient increase | [14] |

| Drought | Citrus (Citrus paradisi x Poncirus trifoliata) | Rapid, transient increase | [14] |

| Ozone | Tomato (Lycopersicon esculentum) | 13-fold increase 9h post-treatment | [19] |

| Pathogen/Climate | Stress-resistant Poplar | Significant increase in late growth stage | [20][21] |

Biotic Stress

JA signaling is a cornerstone of plant immunity, particularly against necrotrophic pathogens (which feed on dead tissue) and herbivorous insects.[2][5]

-

Herbivory: Mechanical wounding and chemical cues from insect saliva rapidly trigger JA biosynthesis. The resulting JA signaling cascade leads to the production of anti-herbivore compounds, such as proteinase inhibitors (PIs), which interfere with insect digestion, and toxic secondary metabolites.[2]

-

Necrotrophic Pathogens: The JA pathway is the primary defense line against necrotrophic fungi and bacteria.[5] Activation of JA signaling leads to the expression of defense genes like PLANT DEFENSIN 1.2 (PDF1.2), which encodes an antifungal protein.[1]

Crosstalk with Other Phytohormones

The JA signaling pathway does not operate in isolation but is part of a complex regulatory network involving extensive crosstalk with other phytohormones. This interplay allows plants to fine-tune their responses, balancing growth and defense priorities.[1][5]

-

JA and Salicylic Acid (SA): The interaction between JA and SA is often antagonistic. SA signaling is primarily effective against biotrophic pathogens (which feed on living tissue), while JA signaling is crucial against necrotrophic pathogens.[5] This antagonism allows the plant to prioritize one defense pathway over the other depending on the type of attacker.

-

JA and Ethylene (ET): JA and ET often act synergistically in response to necrotrophic pathogens and wounding.[5] Key transcription factors from both pathways, such as MYC2 (JA) and ETHYLENE INSENSITIVE 3 (EIN3), can interact to co-regulate target defense genes, including members of the AP2/ERF family like ORA59.[1]

-

JA and Gibberellic Acid (GA): The JA and GA pathways are mutually antagonistic, representing a classic trade-off between defense and growth.[22] JA promotes defense responses while inhibiting growth, whereas GA promotes growth processes like stem elongation. This antagonism is mediated by the direct physical interaction between JAZ proteins and DELLA proteins (key repressors in the GA pathway).[1]

References

- 1. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 3. [PDF] Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]

- 6. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS | Annual Reviews [annualreviews.org]

- 7. mdpi.com [mdpi.com]

- 8. Action and biosynthesis of jasmonic acid | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling [frontiersin.org]

- 14. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling (Journal Article) | OSTI.GOV [osti.gov]

- 16. plantae.org [plantae.org]

- 17. The Roles of MYC2 Transcription Factor in JA-Signaling Pathway in Plants | Semantic Scholar [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development - ProQuest [proquest.com]

(±)-Jasmonic acid-d5 certificate of analysis and technical data

An In-depth Technical Guide to (±)-Jasmonic acid-d5

This technical guide provides comprehensive information on this compound for researchers, scientists, and drug development professionals. It includes a summary of its technical data, detailed experimental protocols for its use, and visualizations of the jasmonic acid signaling pathway.

Technical Data: this compound

This compound is a deuterated form of jasmonic acid, primarily used as an internal standard for the quantification of jasmonic acid in various biological samples using mass spectrometry-based techniques.[1][2][3][4] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Formal Name | 3-oxo-2-(2Z)2-penten-1-yl-cyclopentane-2,4,4-d3-acetic-2,2-d2 acid |

| CAS Number | 2750534-78-0[1][4] |

| Molecular Formula | C₁₂H₁₃D₅O₃[1][4] |

| Formula Weight | 215.3[1][4] |

| Purity | ≥98%[2][5]; ≥99% deuterated forms (d₁-d₅)[1][4] |

| Formulation | A solution in methyl acetate[1][4] or available as a solid. |

| Solubility | Slightly soluble in chloroform and methanol.[1][4] |

| Storage | -20°C[4] |

| Applications | Internal standard for GC-MS or LC-MS analysis.[1][3][4] |

Experimental Protocols

Quantification of Endogenous Jasmonic Acid using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the extraction, purification, and quantification of jasmonic acid from plant tissue.

1. Sample Preparation and Extraction:

-

Harvest 100-200 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

To the powdered tissue, add a pre-determined amount of this compound as an internal standard. The amount added should be within the linear range of the instrument's calibration curve.

-

Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol in water).

-

Vortex the mixture vigorously and incubate at 4°C for 30 minutes with constant shaking.

-

Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the extracted jasmonates.

2. Solid-Phase Extraction (SPE) for Purification:

-

Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

-

Load the supernatant from the previous step onto the conditioned SPE cartridge.

-

Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol) to remove hydrophilic impurities.

-

Elute the jasmonates from the cartridge using a less polar solvent (e.g., 80% methanol or ethyl acetate).

-

Dry the eluted sample under a stream of nitrogen gas or using a vacuum concentrator.

3. LC-MS/MS Analysis:

-

Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable C18 column for chromatographic separation. The mobile phases typically consist of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both endogenous jasmonic acid and the this compound internal standard.

-

Quantify the amount of endogenous jasmonic acid by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Signaling Pathways

Jasmonic Acid Biosynthesis

Jasmonic acid biosynthesis, also known as the octadecanoid pathway, is initiated in the chloroplast and completed in the peroxisome.[6][7] It begins with the release of α-linolenic acid from the chloroplast membranes.[6][7]

Caption: The biosynthetic pathway of jasmonic acid.

Core Jasmonic Acid Signaling Pathway

The perception of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), occurs in the nucleus and triggers a signaling cascade that leads to the expression of jasmonate-responsive genes.[8]

Caption: The core signaling pathway of jasmonic acid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS 2750534-78-0 | Cayman Chemical | Biomol.com [biomol.com]

- 5. biozoomer.com [biozoomer.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

Solubility and storage conditions for (±)-Jasmonic acid-d5

An In-depth Technical Guide on (±)-Jasmonic acid-d5: Solubility and Storage

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of isotopically labeled compounds is paramount for ensuring experimental accuracy and reproducibility. This guide provides a detailed overview of the solubility and optimal storage conditions for this compound, a deuterated analog of the plant hormone jasmonic acid. This compound is frequently utilized as an internal standard for the quantification of jasmonic acid in various biological matrices by mass spectrometry.[1][2]

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The quantitative data is summarized in the table below. It is important to note that for dimethyl sulfoxide (DMSO), the use of newly opened, non-hygroscopic solvent is recommended as water content can significantly affect solubility.[3]

| Solvent | Solubility | Molar Concentration | Notes |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL | 464.47 mM | Ultrasonic assistance may be required.[3] |

| Chloroform | Slightly soluble | Not specified | |

| Methanol | Slightly soluble | Not specified | |

| Methyl Acetate | 5 mg/mL solution | Not specified | Commercially available as a solution.[2] |

For comparison, the solubility of the non-deuterated form, (±)-Jasmonic acid, is approximately 25 mg/mL in dimethylformamide (DMF), 16 mg/mL in DMSO, and 3 mg/mL in PBS (pH 7.2).[4]

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and ensure its performance as an internal standard. The recommended storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.

Solid Form:

In Solvent:

-

-80°C: The stock solution is stable for up to 6 months.[3][5][6]

-

-20°C: The stock solution is stable for up to 1 month.[3][5][6]

-

A solution in methyl acetate is reported to be stable for at least 2 years at -20°C.[2]

-

Protection from light is recommended for solutions. [6]

For shipping, the compound is generally stable at room temperature for short periods.[2][5]

Experimental Protocols

General Protocol for Solution Preparation:

To prepare a stock solution of this compound, the following general steps can be followed:

-

Bring the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

-

Add the desired volume of a suitable solvent (e.g., DMSO) to the vial to achieve the target concentration.

-

If using DMSO to achieve high concentrations, sonication may be necessary to facilitate dissolution.[3]

-

For solvents in which the compound is only slightly soluble, vortexing and gentle heating may be attempted, though stability under these conditions should be considered.

Protocol for Solvent Exchange:

If this compound is supplied in a solvent that is not compatible with the intended application, the solvent can be exchanged using the following procedure, adapted from protocols for the non-deuterated form:[4]

-

Under a gentle stream of an inert gas (e.g., nitrogen), carefully evaporate the original solvent (e.g., methyl acetate or ethanol).

-

Immediately add the new solvent of choice (e.g., DMSO, DMF) to the dried residue.

-

Ensure the new solvent is purged with an inert gas to remove dissolved oxygen, which can potentially degrade the compound over time.

-

Vortex or sonicate as needed to ensure complete dissolution in the new solvent.

Visualizations

Jasmonic Acid Signaling Pathway:

The following diagram illustrates the core signaling pathway of jasmonic acid in plants. This pathway is crucial for plant defense responses to various stresses.[7][8]

Caption: Core Jasmonic Acid Signaling Pathway.

Experimental Workflow for Solution Preparation:

This diagram outlines a logical workflow for preparing a solution of this compound for experimental use.

Caption: Workflow for Solution Preparation.

References

- 1. This compound | CAS 2750534-78-0 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Jasmonic acid-d5 I CAS#: 1821807-88-8 I plant growth regulator I InvivoChem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Isotopic Labeling Patterns in (±)-Jasmonic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (±)-Jasmonic acid-d5, a deuterated internal standard crucial for the accurate quantification of jasmonic acid in various biological matrices. This document details its isotopic labeling, provides hypothetical yet plausible experimental protocols for its synthesis and analysis, presents relevant quantitative data, and illustrates key biological pathways involving jasmonic acid.

Isotopic Labeling Pattern and Specifications

This compound is a synthetic version of jasmonic acid where five hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to its endogenous counterpart but has a higher mass, allowing for its use as an internal standard in mass spectrometry-based quantification methods.

The precise labeling pattern for this compound is on the cyclopentanone ring and the acetic acid side chain. The formal chemical name is 3-oxo-2-(2Z)-2-penten-1-yl-cyclopentane-2,4,4-d3-acetic-2,2-d2 acid .[1] This indicates that three deuterium atoms are located at the C4 position of the cyclopentanone ring, and two deuterium atoms are at the C2 position of the acetic acid side chain.

Table 1: General Specifications for this compound

| Parameter | Specification | Source |

| Formal Name | 3-oxo-2-(2Z)2-penten-1-yl-cyclopentane-2,4,4-d3-acetic-2,2-d2 acid | [1] |

| CAS Number | 2750534-78-0 | [1] |

| Molecular Formula | C₁₂H₁₃D₅O₃ | [1] |

| Formula Weight | 215.3 g/mol | [1] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) | [1] |

Experimental Protocols

While specific proprietary synthesis and analysis protocols for commercially available this compound are not publicly disclosed, this section provides detailed, plausible methodologies based on established chemical principles for deuteration and analytical characterization.

Hypothetical Synthesis Protocol: Base-Catalyzed H/D Exchange

The deuterium atoms on the cyclopentanone ring and the acetic acid side chain are introduced via a base-catalyzed hydrogen-deuterium exchange reaction. The protons on the carbon atoms alpha to the ketone and carboxylic acid functionalities are acidic and can be reversibly removed by a base. In the presence of a deuterium source, such as deuterium oxide (D₂O), a deuterium atom is incorporated at these positions upon neutralization.

Materials:

-

(±)-Jasmonic acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolution: Dissolve (±)-Jasmonic acid (1.0 g, 4.76 mmol) in deuterium oxide (20 mL).

-

Base Addition: Add NaOD in D₂O (0.5 mL) to the solution. The mixture is stirred at room temperature.

-

Deuterium Exchange: The reaction mixture is heated to 50°C and stirred for 48 hours under an inert atmosphere (e.g., argon) to facilitate the hydrogen-deuterium exchange at the acidic positions. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the proton signals at the C2 and C4 positions.

-

Neutralization and Extraction: After cooling to room temperature, the reaction mixture is neutralized to pH 3 with 1 M HCl. The aqueous solution is then extracted three times with anhydrous diethyl ether (3 x 30 mL).

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product.

Analytical Protocol: Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of endogenous jasmonic acid in biological samples. The following is a typical protocol for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

Homogenization: Homogenize the plant tissue or other biological sample in a suitable extraction solvent (e.g., 80% methanol in water) at 4°C.

-

Internal Standard Spiking: Add a known amount of this compound to the homogenate.

-

Extraction: Vortex the mixture and incubate at 4°C for 30 minutes.

-

Centrifugation: Centrifuge the sample to pellet cellular debris.

-

Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to purify and concentrate the jasmonates.

-

Elution and Reconstitution: Elute the jasmonates from the SPE cartridge and reconstitute the dried eluate in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both native jasmonic acid and this compound.

Data Presentation

Quantitative analysis of this compound is typically performed using mass spectrometry and NMR spectroscopy. While specific spectra for this deuterated standard are not widely published, the following tables provide the expected mass spectral data based on its structure and the NMR data for its non-deuterated counterpart for reference.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Ion [M-H]⁻ | m/z 214.3 |

| Expected Fragmentation Pattern | The fragmentation pattern would be similar to that of unlabeled jasmonic acid, but with mass shifts corresponding to the deuterated fragments. For example, the loss of the acetic acid side chain would result in a fragment with a mass increased by 2 Da. |

Table 3: ¹H and ¹³C NMR Data for Unlabeled (±)-Jasmonic Acid in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | 178.5 |

| 2 | 2.37 | 38.0 |

| 3 | 2.78, 2.10 | 54.1 |

| 4 | 2.37, 1.93 | 38.0 |

| 5 | - | 219.3 |

| 6 | 2.37, 1.53 | 27.4 |

| 7 | - | 39.0 |

| 8 | 5.47, 5.26 | 125.1 |

| 9 | 5.47, 5.26 | 134.5 |

| 10 | 2.10 | 25.7 |

| 11 | 2.10 | 20.9 |

| 12 | 0.96 | 14.4 |

Note: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at positions 2 and 4 would be absent or significantly reduced in intensity.

Visualization of Relevant Pathways

The following diagrams, generated using the DOT language, illustrate the biosynthetic and signaling pathways of jasmonic acid, providing a biological context for the use of its deuterated analog in research.

Caption: Jasmonic acid biosynthesis pathway.

Caption: Jasmonic acid signaling pathway.

References

Methodological & Application

Application Note: Quantification of Jasmonic Acid in Arabidopsis thaliana using (±)-Jasmonic acid-d5

Audience: Researchers, scientists, and drug development professionals.

Abstract: Jasmonic acid (JA) is a critical lipid-derived phytohormone that regulates plant growth, development, and defense responses against biotic and abiotic stresses.[1][2][3][4] Accurate quantification of endogenous JA levels in model organisms like Arabidopsis thaliana is essential for elucidating its complex signaling networks. This document provides a detailed protocol for the sensitive and specific quantification of jasmonic acid using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocol incorporates (±)-Jasmonic acid-d5 as a stable isotope-labeled internal standard to ensure high accuracy by correcting for analyte loss during sample preparation and variations in instrument response.[4][5]

Jasmonic Acid Signaling Pathway Overview

The biosynthesis of jasmonic acid is initiated in the chloroplast from α-linolenic acid and proceeds through several enzymatic steps in the peroxisome.[2][4] The biologically active form, jasmonoyl-isoleucine (JA-Ile), is synthesized in the cytoplasm.[2] JA-Ile facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and Jasmonate ZIM-domain (JAZ) repressor proteins.[3] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, thereby de-repressing transcription factors like MYC2, which in turn activate the expression of JA-responsive genes.[2][3]

Experimental and Analytical Workflow

The quantification process involves harvesting plant material, immediate freezing to halt metabolic activity, homogenization, and extraction of phytohormones.[5] A known quantity of the internal standard, this compound, is added during the extraction step. Following a cleanup procedure, the sample is analyzed by UPLC-MS/MS, and the concentration of endogenous JA is determined by comparing its peak area to that of the internal standard.

Detailed Experimental Protocol

This protocol is adapted from established methods for phytohormone analysis.[4][5][6][7][8]

3.1 Materials and Reagents

-

Arabidopsis thaliana tissue (e.g., leaves, roots)

-

This compound (d5-JA) internal standard (CDN Isotopes)[8]

-

Jasmonic Acid (Sigma-Aldrich) for calibration curve

-

LC-MS grade Methanol (MeOH) and Water

-

Formic Acid or Acetic Acid

-

2 mL microcentrifuge tubes

-

Liquid Nitrogen

-

Solid Phase Extraction (SPE) C18 cartridges (optional)

-

UPLC-MS/MS system (e.g., Triple Quadrupole or Ion Trap)[8][9]

3.2 Sample Preparation and Extraction

-

Harvesting: Harvest approximately 100 mg of fresh Arabidopsis tissue. For comparative studies, ensure tissue is of similar developmental stage.[5][7]

-

Freezing: Immediately flash-freeze the tissue in liquid nitrogen to quench all metabolic activity and store at -80°C until extraction.[5][7]

-

Homogenization: Place the frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing sterile beads. Homogenize to a fine powder using a bead beater or a pre-chilled mortar and pestle.

-

Extraction Solvent Preparation: Prepare an extraction solution of 80% Methanol in water.[4][7] Some protocols also include 0.1-1% formic or acetic acid to improve extraction efficiency.[5][7]

-

Internal Standard Spiking: Prepare a stock solution of this compound. Add a known amount (e.g., 20 ng) of the d5-JA internal standard to 1 mL of the cold extraction solvent.[8]

-

Extraction: Add 1 mL of the extraction solvent containing the internal standard directly to the tube with the homogenized tissue powder.[5][8]

-

Incubation: Vortex the sample thoroughly and incubate for at least 1 hour (or overnight) at 4°C on a rocking platform.[4][7]

-

Centrifugation: Centrifuge the samples at 12,000-16,000 x g for 10-15 minutes at 4°C.[7][9]

-

Supernatant Collection: Carefully transfer the supernatant to a new tube. For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of extraction solvent, centrifuged, and the supernatants pooled.

-

Drying and Reconstitution: Dry the supernatant completely using a speed vacuum concentrator. Reconstitute the dried extract in a smaller volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% Methanol) for UPLC-MS/MS analysis.[9]

3.3 UPLC-MS/MS Analysis

-

Chromatographic Separation: Perform separation on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Use a gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Methanol with 0.1% Formic Acid).

-

Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode for jasmonic acid.[10]

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11] Monitor the specific precursor-to-product ion transitions for both endogenous JA and the d5-JA internal standard.

Data Presentation and Quantitative Analysis

The concentration of endogenous JA is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve prepared with known concentrations of a certified JA standard.

Table 1: Recommended UPLC-MS/MS Parameters for Jasmonic Acid Quantification

| Parameter | Setting |

|---|---|

| UPLC System | |

| Column | Reversed-phase C18 (e.g., Agilent ZORBAX Eclipse Plus C18)[12] |

| Mobile Phase A | 0.01-0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.3 - 0.5 mL/min[12] |

| Injection Volume | 5 - 10 µL[12] |

| Column Temperature | 30 - 40°C[12] |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | |